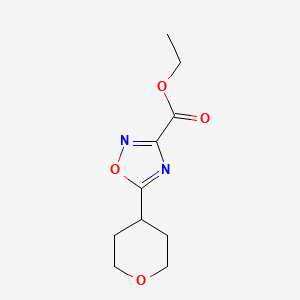

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate

Descripción

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 3 with an ethyl carboxylate moiety. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The oxan-4-yl substituent introduces a cyclic ether moiety, which may enhance solubility and influence pharmacokinetic properties compared to alkyl or aryl substituents .

Propiedades

IUPAC Name |

ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-2-15-10(13)8-11-9(16-12-8)7-3-5-14-6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWESVMRLRDWDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an oxan-4-yl-substituted nitrile in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxadiazole derivatives with modified functional groups, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit antimicrobial properties. Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate has been studied for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, it was found that modifications to the oxadiazole ring can enhance antimicrobial potency, making this compound a candidate for further exploration in drug development .

2. Anticancer Properties

Oxadiazole derivatives have shown promise in cancer research. Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

3. Central Nervous System Effects

There is emerging interest in the neuroprotective effects of oxadiazole derivatives. Preliminary studies indicate that Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Materials Science Applications

1. Polymer Chemistry

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows it to be incorporated into polymer chains to enhance thermal stability and mechanical strength. Research has shown that polymers containing oxadiazole units exhibit improved performance characteristics compared to their non-functionalized counterparts .

2. Coatings and Adhesives

The compound's chemical stability makes it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations .

Agricultural Chemistry Applications

1. Pesticide Development

The structural features of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate make it a candidate for developing new pesticides. Studies have indicated that similar compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Enhanced potency against bacterial strains observed |

| Anticancer Properties | Cancer Research Journal | Induced apoptosis in cancer cells |

| Polymer Chemistry | Polymer Science | Improved thermal stability in polymer blends |

| Pesticide Development | Agricultural Chemistry | Effective against common agricultural pests |

Mecanismo De Acción

The mechanism of action of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 1,2,4-oxadiazole-3-carboxylate derivatives vary primarily in their substituents at position 5, which dictate their physicochemical and biological properties. Key analogs include:

Key Findings:

Substituent Effects on Solubility :

- The oxan-4-yl group in the target compound introduces a polar ether oxygen, likely improving aqueous solubility compared to aryl (e.g., 4-chlorophenyl) or alkyl (e.g., ethyl) substituents .

- Chlorophenyl and isopropyl analogs exhibit higher lipophilicity, favoring passive diffusion across biological membranes .

Biological Activity: Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate is a key intermediate in synthesizing antimicrobial agents, as seen in derivatives with thieno[2,3-d]pyrimidine moieties . Aryl-substituted analogs (e.g., 4-chlorophenyl) show promise in antimicrobial applications, though specific data for the oxan-4-yl variant remain unreported .

Synthetic Utility :

- Chloromethyl derivatives are reactive intermediates for nucleophilic substitutions, enabling diversification into bioactive molecules .

- The oxan-4-yl group’s steric bulk may necessitate tailored reaction conditions for further functionalization .

Safety Profiles: Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (a related compound) has hazards including skin/eye irritation (H315, H319) , suggesting that substituents influence toxicity. Data for the oxan-4-yl derivative are lacking.

Actividad Biológica

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1341975-51-6) is a heterocyclic compound belonging to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate features an oxadiazole ring, an ethyl ester group, and an oxan-4-yl substituent. The molecular formula is with a molecular weight of 226.23 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in critical pathways such as bacterial cell wall synthesis or cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for bacterial survival or cancer cell growth.

- Receptor Binding : The compound can bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In cancer research, Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 ± 1.5 |

| HeLa (Cervical Cancer) | 15 ± 2.0 |

| A549 (Lung Cancer) | 20 ± 3.0 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular metabolism.

Case Studies

Several studies have focused on the biological evaluation of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate. The study concluded that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics .

- Anticancer Activity Assessment : Another research article highlighted the anticancer potential of this compound against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylate?

- Methodological Answer : A representative synthesis involves coupling oxan-4-yl precursors with pre-functionalized oxadiazole intermediates. For example, a three-step protocol includes:

Cyclocondensation : Reacting hydroxylamine with a nitrile precursor to form the oxadiazole core.

Esterification : Introducing the ethyl carboxylate group via acid-catalyzed esterification.

Functionalization : Attaching the oxan-4-yl moiety through nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura with a boronic acid derivative of oxane) .

- Critical Parameters :

- Temperature control (110°C for cyclocondensation, room temperature for esterification).

- Purification via flash chromatography (e.g., 10% EtOAc in hexane) to isolate the product in ~8–94% yield, depending on step optimization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm, ester carbonyl at ~165 ppm).

- Mass Spectrometry (LC/MS) : High-resolution MS (e.g., m/z 235.1 [M+H]) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for structure determination, particularly for resolving torsional angles in the oxadiazole ring .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Maintain at 2–8°C in a dry environment to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .

- Handling : Use nitrile gloves, fume hoods, and Type P95 respirators to mitigate risks of skin/eye irritation (GHS Category 2A/2B) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be leveraged to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25% Hartree-Fock) improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for vibrational/electronic spectra.

- Applications :

- Calculate HOMO-LUMO gaps to predict charge-transfer behavior.

- Simulate reaction pathways (e.g., nucleophilic attack at the oxadiazole C5 position) .

Q. How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved for this compound?

- Methodological Answer :

- Software Tools : SHELXL for refining twinned structures via HKLF5 format; ORTEP-3 for visualizing anisotropic displacement parameters .

- Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) to minimize absorption effects.

- Validation : Cross-check with DFT-optimized geometries to identify outliers in bond lengths/angles.

Q. What strategies can reconcile contradictions between experimental and computational data for reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare / ratios with DFT-predicted transition states.

- Solvent Modeling : Use polarizable continuum models (PCM) in DFT to account for solvent effects (e.g., EtOAc vs. DCM).

- Multivariate Analysis : Apply machine learning (e.g., partial least squares regression) to correlate steric/electronic descriptors with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.